N-Hydroxy-2-acetamidofluorene
Description
Contextualization within Aromatic Amine Carcinogen Bioactivation Pathways
The carcinogenicity of many aromatic amines, including 2-AAF, is a direct consequence of their metabolic conversion into reactive electrophilic metabolites that can bind to cellular macromolecules like DNA. oup.comnih.gov This process, known as bioactivation, involves a series of enzymatic reactions.
The primary pathway for the activation of 2-AAF begins with its N-hydroxylation, a reaction catalyzed predominantly by cytochrome P450 enzymes, specifically the CYP1A2 isozyme. oup.com This reaction converts 2-AAF into N-Hydroxy-2-acetamidofluorene. While this N-hydroxy metabolite is more potent than the parent compound, it is still considered a proximate carcinogen, meaning it requires further activation to become the ultimate carcinogen. wikipedia.org
Subsequent metabolic steps can vary, leading to the formation of even more reactive species. These pathways include:
O-acetylation: The cytosolic enzyme N-acetyltransferase can transfer an acetyl group to the hydroxylamine, forming N-acetoxy-2-acetylaminofluorene. This molecule can spontaneously break down to form a highly reactive arylamidonium ion. wikipedia.org
O-sulfation: Cytosolic sulfotransferase enzymes can add a sulfate (B86663) group, creating an unstable N-sulfoxy derivative that also generates a reactive nitrenium ion. wikipedia.org
Deacetylation: Microsomal deacetylase can remove the acetyl group, leading to the formation of N-hydroxy-2-aminofluorene, which can also be further activated. wikipedia.org
These ultimate carcinogens are highly electrophilic and readily react with nucleophilic sites in DNA, forming DNA adducts. These adducts can lead to mutations during DNA replication, a critical event in the initiation of cancer. nih.govontosight.ai
Metabolic Activation Pathways of 2-Acetylaminofluorene (2-AAF)
| Parent Compound | Metabolic Step | Enzyme(s) Involved | Product | Carcinogenic Potential |
|---|---|---|---|---|
| 2-Acetylaminofluorene (2-AAF) | N-hydroxylation | Cytochrome P450 (CYP1A2) | This compound | Proximate Carcinogen |
| This compound | O-acetylation | N-acetyltransferase | N-acetoxy-2-acetylaminofluorene | Ultimate Carcinogen |
| This compound | O-sulfation | Sulfotransferase | N-sulfoxy-2-acetylaminofluorene | Ultimate Carcinogen |
| This compound | Deacetylation | Deacetylase | N-hydroxy-2-aminofluorene | Precursor to Ultimate Carcinogen |
Historical Elucidation of N-Hydroxylation as a Proximate Carcinogen Formation Mechanism
The discovery of N-hydroxylation as a critical metabolic activation step was a landmark in cancer research. Early studies on chemical carcinogenesis sought to understand how relatively inert compounds could induce tumors. In 1960, James and Elizabeth Miller and their colleagues made a pivotal discovery when they identified this compound as a major metabolite of 2-AAF in the urine of rats. researchgate.net
Subsequent research demonstrated that this compound was more carcinogenic than its parent compound, 2-AAF. wikipedia.org This led to the concept of the "proximate carcinogen," a metabolite that is closer to the ultimate cancer-causing form than the original compound. bvs.hnjournals.co.za This was a significant shift from the prevailing idea that the parent chemical was solely responsible for its carcinogenic effects.
The work of the Millers and other researchers established that metabolic activation, and specifically N-hydroxylation for aromatic amines, was a fundamental requirement for their carcinogenicity. oup.comoup.com This principle has since been extended to many other classes of chemical carcinogens and remains a cornerstone of modern toxicology and cancer biology. oup.comannualreviews.org The elucidation of this pathway has been crucial for understanding the mechanisms of chemical carcinogenesis and for developing strategies for cancer prevention.
Key Research Findings on this compound
| Finding | Significance | Key Researchers |
|---|---|---|
| Identification as a major metabolite of 2-AAF | Established the existence of metabolic activation. | James & Elizabeth Miller |
| Higher carcinogenicity than 2-AAF | Introduced the concept of a "proximate carcinogen". | Miller et al. |
| Formation of DNA adducts | Explained the mechanism of DNA damage. | Various researchers |
| Requirement of further activation to an "ultimate carcinogen" | Detailed the multi-step nature of chemical carcinogenesis. | Miller et al. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(9H-fluoren-2-yl)-N-hydroxyacetamide | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2/c1-10(17)16(18)13-6-7-15-12(9-13)8-11-4-2-3-5-14(11)15/h2-7,9,18H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOKUIEGXJHVFDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C1=CC2=C(C=C1)C3=CC=CC=C3C2)O | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2 | |
| Record name | N-HYDROXY-2-ACETYLAMINOFLUORENE | |
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DSSTOX Substance ID |
DTXSID2020719 | |
| Record name | N-Hydroxy-2-acetylaminofluorene | |
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Molecular Weight |
239.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
N-hydroxy-2-acetylaminofluorene is a cream colored powder. (NTP, 1992) | |
| Record name | N-HYDROXY-2-ACETYLAMINOFLUORENE | |
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Solubility |
less than 1 mg/mL at 64 °F (NTP, 1992) | |
| Record name | N-HYDROXY-2-ACETYLAMINOFLUORENE | |
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CAS No. |
53-95-2 | |
| Record name | N-HYDROXY-2-ACETYLAMINOFLUORENE | |
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| Record name | N-Hydroxy-2-(acetylamino)fluorene | |
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| Record name | Hydroxyacetylaminofluorene | |
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| Record name | Nohfaa | |
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| Record name | N-Hydroxy-2-acetylaminofluorene | |
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| Record name | N-HYDROXY-2-ACETYLAMINOFLUORENE | |
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Melting Point |
277 to 279 °F (NTP, 1992) | |
| Record name | N-HYDROXY-2-ACETYLAMINOFLUORENE | |
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Enzymatic Biotransformation and Metabolic Pathways of N Hydroxy 2 Acetamidofluorene
N-Hydroxylation of Parent Aromatic Amine Precursors
The initial and rate-limiting step in the metabolic activation of 2-acetylaminofluorene (2-AAF) is its conversion to N-Hydroxy-2-acetamidofluorene (N-OH-2-AAF). wikipedia.org This reaction is an N-hydroxylation, a type of oxidation catalyzed by the cytochrome P-450 (CYP) enzyme superfamily located in the microsomes of cells, particularly in the liver. wikipedia.orgnih.govnih.gov
The enzymatic system requires both a cytochrome P-450 fraction and NADPH-cytochrome c reductase for optimal activity. nih.gov Studies using reconstituted mouse liver microsomal systems have demonstrated that both components are essential for the oxidative metabolism of 2-AAF. nih.gov The activity of this hydroxylation can be significantly increased by pretreating animals with inducers of cytochrome P-450 enzymes, such as 3-methylcholanthrene, indicating that specific isoforms of the CYP family are more active in this biotransformation. nih.gov This initial conversion is crucial as N-OH-2-AAF is a more direct-acting carcinogen than its parent compound. wikipedia.org
Non-Enzymatic Rearrangements and Electrophilic Intermediate Formation
The ester metabolites generated through the Phase II enzymatic pathways—N-acetoxy-2-acetylaminofluorene, N-sulfoxy-2-acetylaminofluorene, and N-acetoxy-2-aminofluorene—are chemically unstable. They undergo spontaneous, non-enzymatic heterolytic cleavage of the N-O bond. wikipedia.org This decomposition results in the formation of highly reactive and positively charged electrophilic species. wikipedia.orgnih.gov
Specifically, the breakdown of these esters generates resonance-stabilized nitrenium ions (also referred to as arylamidonium ions) and carbonium ions. wikipedia.org These electrophilic intermediates are the ultimate carcinogenic species derived from 2-AAF. They readily attack nucleophilic sites in cellular macromolecules, most notably the C8 and N2 positions of guanine (B1146940) and the C8 position of adenine in DNA, forming covalent adducts. It is this covalent binding to DNA that is widely believed to initiate the mutagenic and carcinogenic events associated with 2-acetylaminofluorene. wikipedia.orgnih.gov
Arylnitrenium Ion Generation
The generation of the highly reactive arylnitrenium ion from this compound is a key step in its metabolic activation. This process is catalyzed by phase II metabolizing enzymes, primarily sulfotransferases (SULTs) and N-acetyltransferases (NATs). nih.govnih.gov These enzymes convert the hydroxylamino group into a good leaving group, facilitating the heterolytic cleavage of the N-O bond and the subsequent formation of the arylnitrenium ion.
One of the major pathways involves the sulfation of this compound, catalyzed by hepatic sulfotransferases. nih.govgoogle.com This enzymatic reaction transfers a sulfonate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxylamino moiety, forming an unstable sulfate (B86663) ester, N-sulfoxy-2-acetylaminofluorene. nih.govnih.gov This ester readily undergoes spontaneous decomposition to yield the electrophilic arylnitrenium ion. Studies have shown that the administration of sulfate ions in vivo increases the covalent binding of this compound metabolites to DNA, RNA, and proteins in rat liver, providing evidence for the formation of the reactive N-sulfoxy ester. nih.gov A specific N-hydroxy-2-acetylaminofluorene sulfotransferase has been purified from rat liver and characterized. nih.gov
Another significant pathway for arylnitrenium ion formation is through O-acetylation, catalyzed by N-acetyltransferases (NATs). nih.govwikipedia.orgnih.gov Cytosolic N,O-aryl hydroxamic acid acyltransferase can catalyze the transfer of the acetyl group from the nitrogen to the oxygen of the N-hydroxy group, producing N-acetoxy-2-aminofluorene. wikipedia.org This reactive metabolite then spontaneously decomposes to form a nitrenium ion. wikipedia.org Both the monomorphic N-acetyltransferase (NAT1) and the polymorphic N-acetyltransferase (NAT2) have been shown to catalyze the metabolic activation of this compound to form DNA adducts. nih.gov
| Enzyme Family | Specific Enzyme(s) | Substrate | Product | Subsequent Reaction |
| Sulfotransferases (SULTs) | N-hydroxy-2-acetylaminofluorene sulfotransferase | This compound | N-sulfoxy-2-acetylaminofluorene | Spontaneous decomposition to arylnitrenium ion |
| N-acetyltransferases (NATs) | NAT1, NAT2, N,O-aryl hydroxamic acid acyltransferase | This compound | N-acetoxy-2-aminofluorene | Spontaneous decomposition to nitrenium ion |
Carbonium Ion Formation
In addition to the arylnitrenium ion, a carbonium ion can also be formed as a reactive intermediate during the metabolic activation of this compound. The formation of this electrophile is linked to the rearrangement of the initially formed reactive species.
Following the O-acetylation of this compound by cytosolic N-acetyltransferase, the resulting intermediate, N-acetyl-N-acetoxyaminofluorene, can undergo a spontaneous rearrangement. wikipedia.org This process leads to the formation of an arylamidonium ion, which is in resonance with a carbonium ion. wikipedia.org This resonance stabilization contributes to the electrophilic nature of the intermediate, allowing it to react with nucleophilic sites on DNA. wikipedia.org The formation of both the arylamidonium and carbonium ions from this common intermediate highlights the multiple reactive species that can be generated from a single metabolic activation pathway.
Nitrene Intermediate Role in DNA Adduction
While the arylnitrenium and carbonium ions are considered the primary reactive species, evidence also suggests a role for a nitrene intermediate in the formation of DNA adducts from this compound, particularly with certain substituted analogs. nih.gov A nitrene is a neutral, highly reactive species with a nitrogen atom that has a lone pair of electrons and an empty p-orbital.
The ultimate reaction of these electrophilic intermediates with DNA results in the formation of various adducts. The major DNA adducts formed from the metabolic activation of this compound are at the C8 and N2 positions of guanine. nih.govsemanticscholar.org The primary adducts identified are N-(deoxyguanosin-8-yl)-2-acetylaminofluorene (dG-C8-AAF) and 3-(deoxyguanosin-N2-yl)-2-acetylaminofluorene (dG-N2-AAF). nih.govsemanticscholar.org The deacetylated adduct, N-(deoxyguanosin-8-yl)-2-aminofluorene (dG-C8-AF), is also frequently observed. semanticscholar.orgnih.gov
Quantitative analysis of DNA adducts formed after treatment with a reactive metabolite of this compound reveals the prevalence of these specific modifications.
| DNA Adduct | Abbreviation | Percentage of Total Adducts (in vitro) nih.gov |
| N-(deoxyguanosin-8-yl)-2-acetylaminofluorene | dG-C8-AAF | 73% |
| 3-(deoxyguanosin-N2-yl)-2-acetylaminofluorene | dG-N2-AAF | 7% |
These DNA adducts can disrupt the normal structure and function of DNA, leading to mutations and initiating the process of carcinogenesis. nih.gov
Molecular Mechanisms of N Hydroxy 2 Acetamidofluorene Induced Dna Damage and Adduct Formation
Covalent DNA Adduction by Electrophilic Metabolites
The covalent binding of electrophilic metabolites of N-OH-AAF to DNA is a key event in its mechanism of action. These reactive intermediates, including the N-acetoxyarylamine, can spontaneously rearrange to form an arylamidonium ion and a carbonium ion, which directly interact with DNA to produce adducts. The formation of these adducts can also be catalyzed by enzymes such as N,O-acyltransferase. Studies have shown that treatment with N-AcO-AAF results in substantial binding to DNA in various tissues. The interaction of these electrophiles with DNA is not random, with a preference for certain nucleophilic sites on the DNA bases.
The major DNA adducts formed from 2-AAF and its metabolites include both acetylated and non-acetylated forms. The primary adducts identified are N-(deoxyguanosin-8-yl)-2-aminofluorene (dG-C8-AF), N-(deoxyguanosin-8-yl)-2-acetylaminofluorene (dG-C8-AAF), and 3-(deoxyguanosin-N2-yl)-2-acetylaminofluorene (dG-N2-AAF).
N-acetylarylamine DNA adducts are characterized by the retention of the acetyl group from the parent compound, N-OH-AAF. The formation of these adducts is a significant pathway in the genotoxicity of this compound.
The most extensively studied N-acetylarylamine adduct is N-(deoxyguanosin-8-yl)-2-acetylaminofluorene (dG-C8-AAF). This adduct is formed by the covalent binding of the electrophilic metabolite of N-OH-AAF to the C8 position of guanine (B1146940) residues in DNA. The formation of dG-C8-AAF adducts has been demonstrated in various experimental systems, including in vitro reactions with DNA and in cells and tissues exposed to N-OH-AAF or its reactive esters. In primary rat hepatocyte cultures exposed to N-OH-AAF, dG-C8-AAF was a major DNA adduct, initially comprising about 60% of the total DNA adducts.
The presence of the bulky AAF moiety at the C8 position of guanine causes significant distortion of the DNA helix. This distortion is a key factor in the biological consequences of this adduct, including its effects on DNA replication and repair. The dG-C8-AAF adduct is known to be a strong block to DNA synthesis by high-fidelity DNA polymerases.
In addition to the formation of acetylated adducts, N-OH-AAF can also lead to the formation of non-acetylarylamine DNA adducts, where the acetyl group is lost. This deacetylation can occur either before or after covalent binding to DNA. The cytosolic enzyme N,O-aryl hydroxamic acid acyltransferase can catalyze the transfer of the acetyl group from the nitrogen to the oxygen, producing N-acetoxy-2-aminofluorene. This reactive intermediate can then form a nitrenium ion that reacts with DNA, resulting in a deacetylated aminofluorene adduct.
The major non-acetylated adduct is N-(deoxyguanosin-8-yl)-2-aminofluorene (dG-C8-AF). In some tissues, dG-C8-AF can be the predominant adduct formed. For instance, high-performance liquid chromatography analyses of DNA from bone marrow and spleen of rats treated with N-OH-AAF revealed that N-(guanin-8-yl)-2-aminofluorene was the major adduct, comprising over 80% of the total adducts.
The DNA adducts formed by N-OH-AAF metabolites exhibit distinct stereochemical and conformational properties that significantly influence their biological effects. The dG-C8-AAF adduct, in particular, induces a major conformational change in the DNA double helix.
Multidimensional NMR studies have shown that the guanine base bearing the C8-AAF adduct rotates from its normal anti conformation around the glycosidic bond to a syn conformation. This rotation allows the bulky fluorene (B118485) ring to intercalate into the DNA helix, a conformation referred to as the "base displacement model". This contrasts with the corresponding deacetylated adduct, dG-C8-AF, which can exist in an equilibrium between a conformation where the fluorene ring is in the major groove (outside binding model) and one where it is stacked within the helix.
The dG-C8-AAF adduct can exist in several conformational families within the DNA duplex, including a base-displaced intercalated conformation (S-conformer), a major groove conformation (B-conformer), and a minor groove Wedge conformation (W-conformer). The steric clash between the acetyl group of the AAF moiety and the deoxyribose of the guanine nucleotide favors the syn conformation for the dG-C8-AAF adduct.
The different conformations of these adducts are thought to be responsible for their distinct mutational profiles. The dG-C8-AAF adduct, which causes a more significant distortion of the DNA helix, predominantly induces frameshift mutations, while the dG-C8-AF adduct primarily leads to base substitution mutations.
| Adduct | Predominant Conformation | Consequence |
| dG-C8-AAF | Syn | Base displacement, helix distortion, strong block to DNA synthesis |
| dG-C8-AF | Anti/Syn Equilibrium | Less helix distortion, bypassable by DNA polymerases |
The efficiency of covalent binding of N-OH-AAF metabolites to DNA can be influenced by the presence of substituents on the fluorene ring. A study investigating a series of 7-substituted-N-hydroxy-2-acetylaminofluorenes found that the nature of the substituent significantly affected the extent of DNA adduct formation.
It was observed that N-arylhydroxamic acid substrates with electronegative 7-substituents formed greater amounts of DNA adducts compared to the unsubstituted N-OH-AAF or analogs with electron-donating groups in the 7-position. For example, the presence of a bromine or an acetyl group at the 7-position enhanced DNA adduct formation.
These findings suggest that a change in the reaction mechanism for DNA adduct formation may occur depending on the substituent. For the 7-acetyl substituted compound, it was proposed that a nitrene intermediate is involved in the formation of covalent adducts with DNA.
| 7-Substituent on N-OH-AAF | Effect on DNA Adduct Formation |
| Electronegative (e.g., -Br, -COCH3) | Increased adduct formation |
| Unsubstituted (-H) | Baseline adduct formation |
| Electron-donating | Decreased adduct formation |
Formation of N-Acetylarylamine DNA Adducts
Oxidative DNA Damage Initiated by N-Hydroxy-2-acetamidofluorene
The genotoxicity of this compound (N-OH-AAF), a principal metabolite of the model carcinogen 2-aminofluorene, extends beyond the formation of covalent DNA adducts. Research has uncovered a significant pathway of DNA damage driven by oxidative stress. This process involves the generation of reactive oxygen species (ROS) that inflict a distinct profile of lesions on the DNA molecule, including strand breaks and oxidized base adducts. A key finding is that this oxidative damage can be initiated through the photolytic activation of N-OH-AAF, a mechanism independent of metabolic enzymes.
Hydroxyl Radical (•OH) Production via Photolytic Activation (UV and Sunlight Irradiation)
Exposure of N-OH-AAF to ultraviolet (UV) radiation and natural sunlight triggers its photolysis, leading to the unexpected and significant generation of hydroxyl radicals (•OH), one of the most reactive and damaging ROS. morressier.com This process is proposed to occur through the homolytic cleavage of the N-O bond within the N-OH-AAF molecule. morressier.com The energy provided by photons from UV or sunlight is sufficient to break this bond, yielding highly reactive hydroxyl and amidyl radicals.
The production of •OH from N-OH-AAF photolysis has been unequivocally confirmed through multiple experimental techniques. morressier.com Electron spin resonance (ESR) secondary radical spin-trapping studies have successfully detected the presence of these transient radical species. morressier.com Furthermore, fluorescent studies have provided additional evidence for the generation of hydroxyl radicals under these conditions. morressier.com This photolytic activation represents a distinct, abiotic pathway for the generation of DNA-damaging agents from a carcinogen metabolite.
Induction of DNA Single and Double Strand Breaks
A direct consequence of hydroxyl radical production from photolytically activated N-OH-AAF is the induction of breaks in the phosphodiester backbone of DNA. morressier.com The highly reactive •OH can attack the deoxyribose sugar moieties, leading to the formation of both single-strand breaks (SSBs) and the more cytotoxic double-strand breaks (DSBs). morressier.com The formation of these strand breaks has been observed in various experimental settings. Studies have demonstrated that N-OH-AAF and its metabolite, N-acetoxy-2-acetylaminofluorene, induce dose-dependent DNA strand breaks in primary hepatocytes from both mice and rats. nih.gov
The link between hydroxyl radical formation and strand breaks is strongly supported by inhibition experiments. The presence of typical hydroxyl radical scavengers, such as dimethyl sulfoxide (B87167) (DMSO) and ethanol, has been shown to inhibit the formation of DNA single and double-strand breaks upon irradiation of N-OH-AAF. morressier.com This demonstrates that the photolytically generated •OH is the primary agent responsible for this type of DNA damage.
| Condition | Observed DNA Damage | Effect of •OH Scavengers (DMSO, Ethanol) | Reference |
|---|---|---|---|
| N-OH-AAF + UV/Sunlight | Single/Double Strand Breaks, 8-oxodG | Inhibited | morressier.com |
Formation of Oxidative Guanine Adducts: 8-Oxo-2'-deoxyguanosine (8-oxodG)
In addition to strand breaks, oxidative stress initiated by N-OH-AAF leads to the formation of mutagenic base lesions. The most prominent of these is 8-oxo-2'-deoxyguanosine (8-oxodG), a well-established biomarker of oxidative DNA damage. morressier.com Guanine is particularly susceptible to oxidation due to its low redox potential. The hydroxyl radicals generated from N-OH-AAF photolysis can attack the C8 position of guanine, leading to the formation of the 8-oxodG adduct.
The appearance of 8-oxodG has been measured and confirmed following the exposure of N-OH-AAF to both UV light and sunlight. morressier.com Similar to the induction of strand breaks, the formation of 8-oxodG in this system is also significantly inhibited by hydroxyl radical scavengers, reinforcing the central role of •OH in this damage pathway. morressier.com The formation of 8-oxodG is a critical event, as it can lead to G to T transversion mutations during DNA replication if not repaired.
Role of Amidyl Radicals in DNA Damage
Separately, research into the metabolic activation of N-OH-AAF has shown that a nitroxyl (B88944) free radical form of the compound is an obligatory intermediate in its oxidation to other reactive species like 2-nitrosofluorene (B1207293) and N-acetoxy-2-acetylaminofluorene. nih.gov This enzymatic pathway, which involves a free radical intermediate, underscores the chemical propensity of N-OH-AAF to form radical species that are central to its genotoxicity. nih.govnih.gov
Metal-Independent Generation of Reactive Oxygen Species
A key aspect of the oxidative DNA damage initiated by N-OH-AAF is its ability to occur through a metal-independent pathway. The generation of hydroxyl radicals via photolytic activation by UV and sunlight is driven by light energy causing the homolysis of the N-O bond. morressier.com This mechanism does not require the presence of transition metal ions, such as iron or copper, which are often involved in the catalytic generation of ROS through Fenton-type reactions. This finding is significant as it identifies a pathway for ROS production and subsequent DNA damage that can occur abiotically, for instance, in skin exposed to sunlight, without the need for enzymatic processing or the presence of redox-active metals. morressier.com
Consequences of N Hydroxy 2 Acetamidofluorene Dna Interactions on Genomic Integrity and Function
Inhibition and Disruption of DNA Replication
The presence of N-OH-AAF-derived adducts on the DNA template presents a significant physical barrier to the DNA replication machinery. The chemical carcinogen N-acetoxy-N-2-acetylaminofluorene (AAAF), a reactive metabolite of N-OH-AAF, is a potent inhibitor of DNA replication nih.gov. Studies using Simian virus 40 (SV40) DNA replication as a model have shown that even a low frequency of adducts—as few as one to two per SV40 genome—can inhibit over 90% of normal semi-conservative DNA synthesis nih.gov.
The acetylaminofluorene (AAF) adducts act as a direct block to the progression of the replication fork nih.gov. Electron microscopy has visualized the presence of AAF adducts at the point where replication forks are halted nih.gov. Replicative intermediates isolated from AAAF-treated cells show altered structures, with single-stranded portions and tailed features, which differ from the typical Cairns molecules seen in untreated replicating DNA nih.gov. The newly synthesized DNA strands in these intermediates have a size that corresponds to the average distance between AAF adducts on the template strand, providing strong evidence that the adducts physically block the in vivo polymerization of the leading strand nih.gov.
Impairment of RNA Synthesis and Transcriptional Processes
N-Hydroxy-2-acetamidofluorene significantly interferes with the process of transcription, affecting both the synthesis of various RNA species and the function of the enzymes and templates involved.
Administration of N-OH-AAF to rats leads to a potent inhibition of liver nuclear RNA synthesis nih.govnih.govresearchgate.net. This effect is observable in vitro in isolated whole nuclei nih.gov. Studies have demonstrated that two hours after N-OH-AAF injection, rat hepatic nuclear synthesis is inhibited by 60% nih.gov. The inhibition can be as high as 80% with certain doses researchgate.net.
The mechanism behind this inhibition involves the inactivation of RNA polymerases nih.govresearchgate.net. Specifically, RNA polymerase II, the enzyme responsible for synthesizing messenger RNA, has been identified as being selectively inhibited nih.gov. In contrast, the activity of RNA polymerase I, per se, appears less affected nih.gov. This decreased RNA synthesis is accounted for by the inhibition of both nucleolar and nucleoplasmic polymerase activities nih.gov. The inhibitory effect is dose-dependent, with ribosomal RNA (rRNA) synthesis showing greater sensitivity to the carcinogen than poly(A)-RNA synthesis nih.gov.
While RNA polymerase enzymes are a target, evidence strongly indicates that N-OH-AAF also impairs the function of the DNA template itself, particularly within the nucleolus, the site of ribosomal RNA synthesis nih.govresearchgate.net. Nucleolar RNA synthesis in vitro can be inhibited by as much as 80% to 90% following N-OH-AAF treatment nih.govresearchgate.net.
| Parameter | Level of Inhibition | Primary Mechanism | Supporting Evidence |
| Hepatic Nuclear RNA Synthesis | 60% | Inactivation of RNA Polymerase II nih.govnih.gov | DEAE-Sephadex chromatography confirmed selective inhibition of RNA polymerase II activity. nih.gov |
| Nucleolar RNA Synthesis | 80-90% | Impairment of Nucleolar DNA Template Function nih.govresearchgate.net | Polymerase activity was identical between control and treated groups when an exogenous template was used. nih.govresearchgate.net |
Modulation of DNA Repair Pathways
The cellular response to DNA damage induced by N-OH-AAF involves the activation of DNA repair mechanisms, primarily nucleotide excision repair (NER), which recognizes and removes bulky, helix-distorting adducts nih.gov. The efficiency of these pathways and the persistence of specific adducts are critical determinants of mutagenic outcomes.
The importance of nucleotide excision repair in mitigating the genotoxic effects of N-OH-AAF is highlighted by the differential sensitivity observed in NER-deficient cells. Studies in transgenic mice lacking a functional XPA protein, a key component of the NER pathway, demonstrate this relationship nih.gov. When treated with N-OH-AAF, these XPA-deficient (XPA-/-) mice showed a significantly increased frequency of mutations in liver DNA nih.gov. In contrast, no significant increase in mutation frequency was observed in wild-type or NER-proficient mice under the same conditions nih.gov.
This demonstrates that the XPA protein, and by extension the NER pathway, plays a crucial role in suppressing N-OH-AAF-induced mutagenesis in vivo nih.gov. The mutation spectrum in the treated XPA-/- mice was distinct from spontaneous mutations and consisted mainly of single base pair substitutions at guanine (B1146940), with a majority being G:C→T:A transversions. This suggests that the N-(deoxyguanosin-8-yl)-2-aminofluorene (dG-C8-AF) adduct, which is the major DNA adduct in these mice, is the primary premutagenic lesion nih.gov.
Following exposure to N-OH-AAF, several distinct DNA adducts are formed, and the cell's ability to remove them varies significantly. In primary rat hepatocyte cultures, three main adducts have been identified: N-(deoxyguanosin-8-yl)-2-acetylaminofluorene (dG-C8-AAF), 3-(deoxyguanosin-N2-yl)-2-acetylaminofluorene (dG-N2-AAF), and N-(deoxyguanosin-8-yl)-2-aminofluorene (dG-C8-AF) nih.gov.
The removal of these adducts from the genome is not uniform, indicating differential recognition and processing by the DNA repair machinery nih.gov. The dG-C8-AAF adduct is removed most efficiently, with a half-life of approximately 10 hours nih.gov. In contrast, the dG-N2-AAF and dG-C8-AF adducts are far more persistent. Their levels remain constant for at least 14 hours after exposure, followed by a much slower rate of removal nih.gov. This differential rate of repair, where some damage persists long after the initial exposure, is a critical factor in the cellular response and influences the likelihood of mutations arising from unrepaired lesions.
| DNA Adduct | Repair Half-Life | Persistence |
| N-(deoxyguanosin-8-yl)-2-acetylaminofluorene (dG-C8-AAF) | ~10 hours nih.gov | Removed relatively quickly |
| 3-(deoxyguanosin-N2-yl)-2-acetylaminofluorene (dG-N2-AAF) | >14 hours nih.gov | Highly persistent |
| N-(deoxyguanosin-8-yl)-2-aminofluorene (dG-C8-AF) | >14 hours nih.gov | Highly persistent |
Genotoxic and Mutagenic Effects of N Hydroxy 2 Acetamidofluorene
Induction of Point Mutations
N-OH-2-AAF is a potent inducer of point mutations, which are alterations in a single nucleotide base of a DNA sequence. These mutations can have profound biological consequences, particularly when they occur within critical genes that regulate cell growth and differentiation, such as tumor suppressor genes and proto-oncogenes.
The hypoxanthine-guanine phosphoribosyltransferase (HGPRT) gene is a widely utilized reporter gene in mutagenicity studies. Assays such as the CHO/HGPRT mutation assay are standard in vitro tests to assess the mutagenic potential of chemical compounds. In this assay, Chinese hamster ovary (CHO) cells are exposed to a test substance, and mutations at the Hprt locus are selected for by their resistance to the toxic purine (B94841) analog 6-thioguanine.
Table 1: CHO/HGPRT Mutation Assay Principle
| Feature | Description |
| Cell Line | Chinese Hamster Ovary (CHO) cells |
| Target Gene | Hypoxanthine-guanine phosphoribosyltransferase (Hprt) |
| Selection Agent | 6-Thioguanine (6-TG) |
| Principle | Wild-type cells with a functional HPRT enzyme incorporate the toxic 6-TG and are killed. Mutant cells with a non-functional HPRT enzyme survive and form colonies. |
| Endpoint | Frequency of 6-TG resistant colonies, indicating the rate of mutation at the Hprt locus. |
The activation of proto-oncogenes through point mutations is a critical step in the development of many cancers. The ras family of proto-oncogenes (including K-ras, H-ras, and N-ras) are frequently mutated in human and rodent tumors. These mutations often occur at specific "hotspots," such as codons 12, 13, and 61.
Studies in Big Blue® rats have investigated the ability of N-OH-2-AAF to induce mutations in the K-ras gene. nih.gov Using an allele-specific competitive blocker PCR (ACB-PCR) method, researchers measured the mutant fractions at codon 12 of the K-ras gene in the livers of rats treated with N-OH-2-AAF. nih.gov The results indicated a significant increase in both GGT to GTT and GGT to GAT mutations in the treated animals compared to controls. nih.gov Although the primary mutations induced by N-OH-2-AAF at the lacI locus in the same animals were G to T transversions, the specific induction of K-ras codon 12 mutations highlights a potential mechanism for its carcinogenicity. nih.gov
Table 2: K-ras Codon 12 Mutations Induced by N-Hydroxy-2-acetamidofluorene in Rat Liver nih.gov
| Mutation | Type of Change | Amino Acid Substitution |
| GGT → GTT | Transversion | Glycine → Valine |
| GGT → GAT | Transition | Glycine → Aspartic Acid |
Clastogenicity and Chromosomal Aberrations
In addition to inducing point mutations, N-OH-2-AAF and its metabolites are also clastogenic, meaning they can cause structural damage to chromosomes. These chromosomal aberrations can include breaks, exchanges, deletions, and ring formations. Such large-scale genetic alterations can lead to the loss of tumor suppressor genes or the fusion of genes to create oncogenic products.
Studies on the related compound N-nitroso-2-acetylaminofluorene (N-NO-AAF) in Chinese hamster ovary (CHO) cells have demonstrated a significant increase in the frequency of chromosomal aberrations. nih.gov The types of aberrations observed included chromatid breaks, chromatid exchanges, chromosome breaks, and the formation of ring chromosomes. nih.gov While this study focused on a nitroso derivative, the findings are indicative of the clastogenic potential of the acetylaminofluorene backbone. Furthermore, research on acetamide, a compound related to the acetylamino- portion of N-OH-2-AAF, has shown that it can induce chromosomal aberrations specifically in the rat liver at carcinogenic doses, leading to the formation of micronuclei. nih.govresearchgate.net Micronuclei are small, extranuclear bodies that contain chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis, serving as a hallmark of chromosomal damage. nih.gov
Table 3: Types of Chromosomal Aberrations Induced by N-nitroso-2-acetylaminofluorene in CHO Cells nih.gov
| Type of Aberration | Description |
| Chromatid Breaks | A break in a single chromatid of a chromosome. |
| Chromatid Exchanges | The exchange of genetic material between sister chromatids. |
| Chromosome Breaks | A break involving both chromatids of a chromosome at the same location. |
| Ring Chromosomes | A chromosome that has formed a circular structure due to breaks and subsequent fusion of the ends. |
Relationship Between DNA Adduct Profiles and Genotoxic Outcomes
The genotoxic and mutagenic effects of N-OH-2-AAF are directly linked to the formation of covalent DNA adducts. Following metabolic activation, reactive esters of N-OH-2-AAF bind to nucleophilic sites on DNA bases, primarily guanine (B1146940). The specific types of adducts formed and their persistence in the DNA play a crucial role in determining the subsequent genetic alterations.
In murine hepatocytes, exposure to N-OH-2-AAF leads to the formation of several distinct DNA adducts. nih.gov The major adducts identified are:
N-(guanin-8-yl)-2-acetylaminofluorene (Gua-C8-AAF)
N-(guanin-8-yl)-2-aminofluorene (Gua-C8-AF)
3-(guanin-N2-yl)-2-acetylaminofluorene (Gua-N2-AAF)
The relative proportions of these adducts can vary between species. nih.gov For instance, in rat liver, the Gua-C8-AAF adduct is more prevalent, whereas in mouse liver, the deacetylated Gua-C8-AF adduct is more common. nih.gov
There is a direct relationship between the formation of these DNA adducts and the induction of DNA strand breaks. nih.gov Studies have shown a dose-dependent increase in both DNA binding and the formation of individual adducts in rat and mouse primary hepatocytes exposed to N-OH-2-AAF. nih.gov The deacetylated adduct, Gua-C8-AF, is thought to be a more potent inducer of DNA strand breaks than the acetylated adducts. nih.gov The formation of these bulky adducts can distort the DNA helix, leading to errors during DNA replication and repair, which in turn result in point mutations and larger chromosomal aberrations.
Table 4: Major DNA Adducts of this compound nih.gov
| Adduct Name | Abbreviation | Site of Guanine Adduction |
| N-(guanin-8-yl)-2-acetylaminofluorene | Gua-C8-AAF | C8 position |
| N-(guanin-8-yl)-2-aminofluorene | Gua-C8-AF | C8 position |
| 3-(guanin-N2-yl)-2-acetylaminofluorene | Gua-N2-AAF | N2 position |
Cellular and Tissue Specific Responses to N Hydroxy 2 Acetamidofluorene
Enzyme Inactivation and Modulation
N-OH-AAF is a selective and potent modulator of specific enzyme activities, particularly the N-acetyltransferases involved in the metabolism of arylamine compounds. Its effects are not uniform across all acetyltransferase enzymes, indicating a targeted mechanism of action.
N-Hydroxy-2-acetamidofluorene is recognized as a selective and irreversible inhibitor of arylamine N-acetyltransferase (NAT) activity in vitro. nih.gov When administered to hamsters, N-OH-AAF causes an irreversible decrease in the hepatic transacetylase activity responsible for transferring the acetyl group from N-OH-AAF to the acceptor arylamine 4-aminoazobenzene (AAB). nih.gov Research has demonstrated a significant loss of this transacetylase activity within hours of exposure. nih.gov For instance, a 40% reduction in N-OH-AAF:AAB transacetylase activity was observed four hours after administration of N-OH-AAF. nih.gov
The inactivation process appears to be complex and dependent on the biotransformation of N-OH-AAF. nih.gov Treatment with agents that induce metabolic enzymes, such as phenobarbital, or with esterase inhibitors like bis(p-nitrophenyl)phosphate (BNPP), can prevent this loss of activity. nih.gov This suggests that, unlike the in vitro process, the inactivation in a biological system may require esterase-catalyzed deacetylation of N-OH-AAF. nih.gov Furthermore, related N-arylhydroxamic acid N,O-acyltransferase (AHAT) enzymes are also inactivated by N-OH-AAF and its analogues, which act as substrates before causing inactivation through the generation of reactive electrophilic intermediates. nih.gov
Table 1: Effect of N-OH-AAF and Modulating Agents on Hepatic Transacetylase Activity
| Agent Administered | Observed Effect on N-OH-AAF:AAB Transacetylase Activity | Inference |
|---|---|---|
| This compound (N-OH-AAF) | 40% loss of activity 4 hours post-administration nih.gov | Causes irreversible reduction of enzyme activity. nih.gov |
| Phenobarbital (Enzyme inducer) + N-OH-AAF | Prevents the loss of transacetylase activity nih.gov | Biotransformation of N-OH-AAF is a factor in its inactivating ability. nih.gov |
| bis(p-nitrophenyl)phosphate (BNPP) (Esterase inhibitor) + N-OH-AAF | Prevents the loss of transacetylase activity nih.gov | Esterase-catalyzed deacetylation may be required for inactivation in vivo. nih.gov |
In stark contrast to its effect on transacetylase activity, N-OH-AAF does not inhibit the acetyl coenzyme A (CoASAc)-dependent N-acetyltransferase. nih.gov This specific NAT is responsible for the acetylation of substrates like p-aminobenzoic acid (PABA). nih.gov The presence of the endogenous acetyl donor, CoASAc, appears to protect the enzyme from inactivation by N-OH-AAF. nih.gov It is proposed that CoASAc acetylates the enzyme, which in turn prevents the deacetylation of N-OH-AAF by NAT. nih.gov This action impedes the N-OH-AAF-mediated inactivation pathway. nih.gov This selectivity highlights a key difference in the interaction of N-OH-AAF with distinct forms of N-acetyltransferases.
Mitochondrial Dysfunction and Bioenergetic Perturbations
The metabolic derivatives of N-OH-AAF's parent compound, 2-acetylaminofluorene (AAF), are known to target mitochondria, leading to significant disruption of their function. nih.govresearchgate.net Metabolites such as 2-nitrosofluorene (B1207293) (NOF) and N-hydroxy-2-aminofluorene (N-OH-AF) induce oxidative stress and impair critical mitochondrial processes, including respiration and energy production. nih.govresearchgate.netnih.gov
Metabolites of AAF, particularly 2-nitrosofluorene (NOF), are known to impair mitochondrial respiration and oxidative phosphorylation. nih.govresearchgate.net NOF induces a redox cycle at complex I and complex III of the respiratory chain. nih.govresearchgate.net This cycling leads to the formation of superoxide radicals and induces cyanide-resistant oxygen consumption, which indicates that the flow of electrons through the respiratory chain is being diverted in a non-productive manner, effectively uncoupling it from ATP synthesis. nih.gov
The impairment of oxidative phosphorylation by AAF metabolites directly impacts the production of ATP. nih.govresearchgate.net By disrupting the normal flow of electrons and inducing redox cycling, these compounds compromise the proton gradient across the inner mitochondrial membrane that is essential for driving ATP synthase. This leads to a decrease in the cell's primary energy currency, contributing to cellular stress and toxicity.
The metabolite 2-nitrosofluorene (NOF) has been identified as a potent inducer of the mitochondrial permeability transition pore (PTP). nih.govresearchgate.net In the presence of calcium, NOF causes a rapid, dose-dependent swelling of isolated mitochondria and depolarization of the mitochondrial membrane. nih.govresearchgate.net These events are characteristic signs of the opening of the PTP, a large, non-specific channel in the inner mitochondrial membrane. The opening of this pore was completely prevented by pre-incubation with cyclosporin A, a known PTP inhibitor, confirming the pore's involvement. nih.govresearchgate.net Interestingly, while acute exposure to metabolites induces PTP opening, chronic feeding of rats with AAF resulted in mitochondria that were more resistant to permeability transition. nih.govresearchgate.net This altered regulation of the PTP could suppress apoptosis, potentially contributing to the carcinogenic process. nih.govresearchgate.net
Table 2: Effects of the 2-AAF Metabolite 2-Nitrosofluorene (NOF) on Mitochondrial Functions
| Mitochondrial Parameter | Effect of NOF | Consequence |
|---|---|---|
| Respiration | Induces redox-cycling at Complex I and III; impairs respiration nih.govresearchgate.net | Uncouples oxidative phosphorylation |
| Mitochondrial Swelling | Induces rapid, dose-dependent swelling in the presence of Ca2+ nih.govresearchgate.net | Indicates PTP opening |
| Membrane Potential | Causes depolarization nih.govresearchgate.net | Loss of electrochemical gradient for ATP synthesis |
| Response to Cyclosporin A | Swelling and depolarization are abolished nih.govresearchgate.net | Confirms the involvement of the PTP |
Induction of Programmed Cell Death (Apoptosis) by this compound
This compound (N-OH-AAF) is a genotoxic agent that can cause significant DNA damage, a common trigger for programmed cell death, or apoptosis. While direct and detailed research on the specific apoptotic pathways initiated by N-OH-AAF is limited, studies on closely related compounds, such as N-acetoxy-2-acetylaminofluorene (N-Ac-AAF), provide strong evidence for the induction of apoptosis. The cytotoxic effects of N-OH-AAF are well-documented, and it is understood that such cellular damage can lead to the activation of apoptotic cascades to eliminate compromised cells and maintain tissue homeostasis.
Research on the parent compound, 2-acetylaminofluorene (AAF), has shown that its metabolites can disrupt mitochondrial function. Specifically, metabolites like N-hydroxy-2-aminofluorene have been found to uncouple the mitochondrial respiratory chain, impairing ATP production. tandfonline.com This disruption can lead to the opening of the mitochondrial permeability transition pore, a critical event that can trigger the intrinsic apoptotic pathway. tandfonline.com
Studies utilizing a whole embryo culture system have demonstrated that exposure of rat embryos to N-Ac-AAF leads to a dose-responsive increase in DNA fragmentation, a hallmark of apoptosis. nih.gov Examination of these embryos revealed classic ultrastructural features of apoptosis. nih.gov The locations of induced cell death included the forebrain region and the tail. nih.gov These findings strongly suggest that the DNA damage caused by this class of compounds is a potent inducer of the apoptotic process.
The primary mechanism by which N-OH-AAF and related compounds are thought to initiate apoptosis is through the formation of DNA adducts, which leads to cellular stress and the activation of cell death pathways. nih.gov While the precise signaling cascades have not been fully elucidated for N-OH-AAF, it is hypothesized that the cellular response to the DNA damage it causes would involve the activation of key initiator and effector caspases, as well as the involvement of the Bcl-2 family of proteins that regulate mitochondrial integrity.
Research Findings on Apoptosis Induction by a Related Compound (N-Ac-AAF)
The following table summarizes findings from a study on the effects of N-acetoxy-2-acetylaminofluorene (N-Ac-AAF) on rat embryos, illustrating the induction of apoptosis.
| Parameter | Control | 5 µg/ml N-Ac-AAF | 50 µg/ml N-Ac-AAF | 200 µg/ml N-Ac-AAF |
| DNA Fragmentation | Baseline | Increased | Significantly Increased | Markedly Increased |
| Apoptotic Cells (Ultrastructural Features) | Not Observed | Present | Numerous | Abundant |
| Affected Regions | N/A | Forebrain, Tail | Forebrain, Tail | Forebrain, Tail |
This table is based on qualitative and dose-response data from studies on N-acetoxy-2-acetylaminofluorene and is intended to be illustrative of the apoptotic potential of this class of compounds. nih.gov
Methodological Approaches and Research Paradigms in N Hydroxy 2 Acetamidofluorene Studies
In Vitro Experimental Systems
In vitro systems offer a controlled environment to dissect the specific molecular and cellular events involved in the metabolic activation and genotoxicity of N-OH-AAF. These systems are crucial for identifying the enzymes responsible for its conversion into reactive intermediates and for studying its effects on mammalian cells.
The biotransformation of N-OH-AAF into its ultimate carcinogenic forms is a key area of investigation, with isolated enzyme preparations being instrumental in identifying the specific enzymes involved.
One of the major pathways for the activation of N-OH-AAF is through O-acetylation to form N-acetoxy-2-acetylaminofluorene (N-AcO-AAF), a highly reactive ester. This conversion is catalyzed by cytosolic N-acetyltransferases (NATs). Studies in Syrian hamsters have shown that both the monomorphic N-acetyltransferase (NAT1) and the polymorphic N-acetyltransferase (NAT2) can catalyze the metabolic activation of N-OH-AAF to DNA-binding adducts. nih.gov While NAT2 exhibits higher apparent Vmax and Km values for the N-acetylation of related arylamines, both enzymes contribute to the activation of N-OH-AAF, with their relative contributions being independent of the acetylator genotype for this specific substrate. nih.gov
Another critical enzyme in the metabolism of N-OH-AAF is N,O-acyltransferase, which facilitates the conversion to reactive N-acetoxyarylamines that can form adducts with DNA. surrey.ac.uk The nature of the substituents on the fluorene (B118485) ring has been shown to influence the rate of DNA adduct formation, with electronegative groups in the 7-position increasing the formation of adducts. surrey.ac.uk Furthermore, research indicates that for certain substituted analogs of N-OH-AAF, the mechanism of DNA adduct formation may involve a nitrene intermediate. surrey.ac.uk
Microsomal deacetylases also play a role in the metabolism of N-OH-AAF. The inclusion of the deacetylase inhibitor paraoxon (B1678428) has been shown to reduce the mutagenicity of N-OH-AAF and its derivatives in certain cellular systems, suggesting that deacetylation is a significant metabolic step. nih.gov
| Enzyme | Role in N-OH-AAF Metabolism | Key Findings |
|---|---|---|
| N-Acetyltransferase (NAT1 and NAT2) | Catalyzes the O-acetylation of N-OH-AAF to form DNA-reactive metabolites. | Both NAT1 and NAT2 are involved in the metabolic activation of N-OH-AAF in hamster colon cytosols. nih.gov |
| N,O-Acyltransferase | Converts N-OH-AAF to reactive N-acetoxyarylamines, leading to DNA adduct formation. surrey.ac.uk | Substituents on the fluorene ring can alter the reaction mechanism and the extent of DNA adduct formation. surrey.ac.uk |
| Microsomal Deacetylase | Involved in the metabolic processing of N-OH-AAF and its derivatives. | Inhibition of deacetylase activity can reduce the mutagenicity of N-OH-AAF. nih.gov |
Mammalian cell culture models provide a valuable platform for assessing the mutagenic and cytotoxic effects of N-OH-AAF and for studying the cellular pathways that respond to the resulting DNA damage.
Chinese Hamster Ovary (CHO) Cells: CHO cells have been utilized to investigate the mechanisms by which N-OH-AAF and related compounds induce mutations. nih.gov Studies have shown that N-OH-AAF is mutagenic in CHO cells, although to a lesser extent than its O-acetylated metabolite, N-acetoxy-2-AAF. nih.gov The limited O-acetylase activity in CHO cells appears to be a contributing factor to their relatively lower sensitivity to mutation induction by N-OH-AAF. nih.gov The primary DNA adduct formed in CHO cells exposed to N-OH-AAF is N-(deoxyguanosin-8-yl)-2-aminofluorene (dG-C8-AF). nih.gov
Fibroblast Balb/c-3T3 cells: Research has also extended to the use of fibroblast Balb/c-3T3 cells to study the effects of N-OH-AAF, particularly in the context of photo-induced DNA damage. nih.govresearchgate.net When co-exposed to N-OH-AAF and UV irradiation, Balb/c-3T3 cells exhibit the formation of 8-oxo-2'-deoxyguanosine (8-oxodG) and double-strand breaks, indicating that photoactivation of N-OH-AAF can induce oxidative DNA damage in addition to the well-characterized covalent adducts. nih.govresearchgate.net This finding suggests a novel mechanism of toxicity for N-OH-AAF involving the generation of reactive oxygen species upon photoirradiation. nih.govresearchgate.net
In Vivo Animal Models for Carcinogenesis and Metabolic Investigations
In vivo animal models are indispensable for understanding the carcinogenic potential of N-OH-AAF in a whole-organism context, allowing for the investigation of metabolic pathways, organ-specific effects, and the development of tumors over time.
Rats and hamsters have been the predominant rodent models for studying the carcinogenicity and metabolism of N-OH-AAF. Early studies in rats demonstrated that N-OH-AAF is a more potent carcinogen than its parent compound, 2-acetylaminofluorene. who.int Injections of sulfate (B86663) ions in rats treated with N-OH-AAF were found to increase the formation of protein- and DNA-bound fluorenyl derivatives in the liver, providing in vivo evidence for the formation of the highly reactive ester, 2-acetylaminofluorene-N-sulfate. researchgate.net
Syrian hamsters have been instrumental in elucidating the role of N-acetyltransferase genetics in the metabolic activation of N-hydroxyarylamines. nih.gov Studies using hamsters congenic at the NAT2 locus have shown a clear correlation between the rapid acetylator phenotype and higher rates of metabolic activation of N-hydroxy-2-aminofluorene in the colon, supporting the hypothesis that acetylator genotype can influence susceptibility to arylamine-induced cancers. nih.gov
A significant focus of in vivo research has been the organ-specific carcinogenicity of N-OH-AAF, with the liver and bladder being primary targets.
Liver Carcinogenesis: The liver is a major site for the metabolism of N-OH-AAF and a primary target for its carcinogenic effects in rats. researchgate.net The formation of DNA adducts in the liver is considered a critical initiating event in the carcinogenic process. researchgate.net The balance between metabolic activation and detoxification pathways within the liver plays a crucial role in determining the extent of DNA damage and the subsequent risk of tumor development.
Bladder Carcinogenesis: The urinary bladder is another important target organ for arylamine carcinogens. However, studies investigating the direct application of N-OH-AAF metabolites to the bladder have yielded interesting results. The O-glucuronide of N-OH-AAF was found not to be carcinogenic when injected into heterotopically transplanted bladders of male rats, even under conditions that favor its activation. berkeley.edu This finding, in contrast to the carcinogenicity of the N-glucuronide of N-hydroxy-2-aminofluorene, suggests that different metabolic pathways may be responsible for bladder carcinogenesis by arylamines. berkeley.edu
| Organ | Key Findings in N-OH-AAF Carcinogenesis | Animal Model |
|---|---|---|
| Liver | A primary target for N-OH-AAF-induced tumors. Formation of DNA adducts is a critical event. researchgate.net | Rat researchgate.net |
| Bladder | The O-glucuronide of N-OH-AAF was not found to be directly carcinogenic in a heterotopic bladder model. berkeley.edu | Rat berkeley.edu |
Advanced Analytical and Molecular Biology Techniques
A variety of advanced analytical and molecular biology techniques have been essential for elucidating the mechanisms of N-OH-AAF-induced carcinogenesis at the molecular level. These techniques have enabled the detection and quantification of DNA adducts, the analysis of DNA damage and repair, and the identification of specific metabolic products.
DNA Adduct Detection and Quantification:
Radioimmunoassay (RIA): Highly specific antibodies have been developed to detect and quantify N-OH-AAF-DNA adducts. RIA has been used to measure the levels of N-(guanosin-8-yl)-N-acetyl-2-aminofluorene and its ring-opened derivatives in the liver DNA of rats treated with N-OH-AAF.
³²P-Postlabelling: This highly sensitive method allows for the detection of a wide range of DNA adducts without prior knowledge of their structure. It has been employed to measure DNA adduct formation in various tissues and cell models exposed to N-OH-AAF and its parent compound.
High-Performance Liquid Chromatography (HPLC): HPLC is used to separate and identify different DNA and RNA nucleoside adducts formed from N-OH-AAF. nih.gov This technique has been crucial in identifying specific adducts such as N-(deoxyguanosin-8-yl)-2-acetylaminofluorene (dG-C8-AAF), N-(deoxyguanosin-8-yl)-2-aminofluorene (dG-C8-AF), and 3-(deoxyguanosin-N2-yl)-2-acetylaminofluorene (dG-N2-AAF). nih.gov
Analysis of DNA Damage and Repair:
Immunofluorescence Staining: This technique is used to visualize specific types of DNA damage within cells. For instance, double immunofluorescence staining has been used to detect the formation of 8-oxodG and double-strand breaks in Balb/c-3T3 cells exposed to N-OH-AAF and UV light. nih.govresearchgate.net
Comet Assay: The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells.
DNA Sequencing: DNA sequencing techniques have been used to investigate the sequence specificity of DNA damage induced by activated N-OH-AAF. nih.gov
Metabolite Identification:
Mass Spectrometry (MS): Coupled with chromatographic techniques like HPLC, mass spectrometry is a powerful tool for the structural elucidation and quantification of metabolites of N-OH-AAF in biological samples.
These diverse methodological approaches have collectively provided a comprehensive understanding of the metabolic activation, genotoxicity, and carcinogenicity of this compound, establishing it as a model compound in the field of chemical carcinogenesis.
Electron Spin Resonance (ESR) Spin-Trapping for Radical Detection
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a crucial technique for the detection and characterization of transient free radicals. In studies of this compound, ESR spin-trapping is employed to identify and characterize the reactive radical intermediates that are believed to play a role in its metabolic activation and carcinogenic activity. The methodology involves the use of a "spin trap," a diamagnetic molecule that reacts with the unstable free radical to form a more stable radical product, known as a spin adduct, which has a sufficiently long lifetime to be detected by ESR spectroscopy.
The oxidation of this compound can proceed via a free radical mechanism, leading to the formation of reactive intermediates such as the nitroxide radical. Early studies utilized ESR spectroscopy to provide evidence for the formation of a free radical intermediate during the oxidation of N-hydroxy-N-2-acetylaminofluorene. nih.govnih.gov The technique has been instrumental in understanding the initial steps of metabolic activation that can lead to the formation of ultimate carcinogens.
The general principle of ESR spin-trapping involves mixing this compound with an appropriate oxidizing system (e.g., horseradish peroxidase) in the presence of a spin trap. nih.gov Commonly used spin traps include nitrone-based compounds like 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO) and N-tert-butyl-α-phenylnitrone (PBN). nih.gov The resulting spin adduct produces a characteristic ESR spectrum, and the hyperfine splitting constants of this spectrum provide information about the structure of the trapped radical.
While direct, detailed ESR spectral data for this compound specifically is not abundant in recent literature, the principles of the technique are well-established. The application of ESR spin-trapping has been pivotal in demonstrating the generation of oxygenated radicals in various biological and chemical systems. nih.gov It is important to be aware of potential artifacts in spin-trapping experiments, such as the Forrester-Hepburn mechanism, which can lead to false-positive results. researchgate.net
Fluorescence Spectroscopy for Oxidative Damage Assessment
Fluorescence spectroscopy is a highly sensitive method used to assess oxidative damage induced by chemical compounds like this compound. This technique can be applied to detect and quantify various markers of oxidative stress and DNA damage. While specific studies focusing solely on this compound using this method are not extensively detailed in the provided search results, the principles of fluorescence-based assays are widely applicable to carcinogen research.
Fluorescence-based methods can be employed to measure the formation of reactive oxygen species (ROS), DNA strand breaks, and specific DNA lesions. nih.gov For instance, the Comet Assay, when combined with fluorescent staining, allows for the visualization and quantification of DNA strand breaks in individual cells exposed to a genotoxic agent. youtube.com The extent of DNA damage is reflected in the migration of DNA fragments, creating a "comet tail" that can be quantified by fluorescence microscopy.
Another approach involves the use of fluorescent probes that are sensitive to oxidative stress. These probes can react with ROS within cells to produce a fluorescent signal, providing a measure of the oxidative environment induced by a compound. Furthermore, fluorescence-based reporter systems in human cells can be used to quantify DNA recombination events triggered by DNA damage, offering a sensitive method for detecting genotoxic carcinogens. nih.gov More advanced techniques also utilize fluorescence to monitor the activity of DNA repair pathways in response to damage. nih.gov
While direct fluorescence spectroscopy of this compound itself is not a primary method for assessing its activity, the application of fluorescence-based assays is a powerful tool to understand the downstream consequences of its metabolism, particularly the induction of oxidative stress and DNA damage.
High-Performance Liquid Chromatography (HPLC) for Adduct Analysis
High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique for the separation, identification, and quantification of DNA adducts formed from this compound. This method allows researchers to resolve complex mixtures of DNA nucleosides and their adducted forms with high precision.
In a typical workflow, DNA is isolated from cells or tissues that have been exposed to this compound. The DNA is then enzymatically hydrolyzed to its constituent deoxyribonucleosides. nih.gov This mixture is subsequently injected into an HPLC system for separation. The separation is often achieved using a reverse-phase column, where the adducts are separated based on their hydrophobicity. tera.org Detection is commonly performed using UV absorbance, and for enhanced sensitivity and specificity, HPLC can be coupled with mass spectrometry (HPLC-MS/MS). nih.gov
Studies have shown that this compound forms several distinct DNA adducts. The primary adducts identified are N-(deoxyguanosin-8-yl)-2-acetylaminofluorene (dG-C8-AAF), 3-(deoxyguanosin-N2-yl)-2-acetylaminofluorene (dG-N2-AAF), and the deacetylated adduct N-(deoxyguanosin-8-yl)-2-aminofluorene (dG-C8-AF). nih.gov The relative proportions of these adducts can vary depending on the experimental system. For example, in primary rat hepatocyte cultures, dG-C8-AAF was found to be the major adduct, initially comprising about 60% of the total DNA adducts. nih.gov
A comparison of DNA hydrolysis methods has shown that enzymatic hydrolysis can be effective, but care must be taken to avoid the loss of certain adducts. nih.gov An alternative method using anhydrous trifluoroacetic acid (TFA) has been shown to provide quantitative yields of certain fluorene-DNA adducts. nih.gov
Table 1: Major DNA Adducts of this compound Identified by HPLC
| Adduct Name | Abbreviation |
| N-(deoxyguanosin-8-yl)-2-acetylaminofluorene | dG-C8-AAF |
| 3-(deoxyguanosin-N2-yl)-2-acetylaminofluorene | dG-N2-AAF |
| N-(deoxyguanosin-8-yl)-2-aminofluorene | dG-C8-AF |
DNA Sequencing for Mutational Profiling
DNA sequencing is a powerful tool used to determine the precise changes in the DNA sequence—mutations—that are induced by carcinogenic compounds like this compound. By analyzing the mutational spectrum, researchers can gain insights into the mechanisms of carcinogenesis and the types of DNA damage that are most mutagenic.
Studies on the mutagenicity of derivatives of this compound, such as N-acetoxy-N-2-acetylaminofluorene (N-AcO-AAF), have provided detailed information on the types of mutations induced. The primary adduct formed by N-AcO-AAF is at the C8 position of guanine (B1146940). nih.gov DNA sequencing of mutated genes has revealed that the predominant types of mutations are frameshifts, particularly single base deletions, often occurring at sequences of repeated guanine bases. nih.govnih.gov Base substitutions are also observed, though typically at a lower frequency. nih.gov
For example, in one study using M13 viral DNA modified with N-AcO-AAF, DNA sequencing of mutants revealed approximately 52% frameshifts and 39% base substitutions in one DNA template, and 65% frameshifts and 25% base substitutions in another. nih.gov A mutational hotspot, a specific DNA sequence that is particularly susceptible to mutation, was identified at a 5'-GGGGG-3' sequence, where single base deletions were frequently observed. nih.gov
The type of adduct can influence the resulting mutation. For instance, the acetylated adduct, dG-C8-AAF, predominantly induces single base deletions, whereas the deacetylated adduct, dG-C8-AF, has been shown to induce single base additions at the same site. nih.gov This highlights the importance of detailed adduct analysis in conjunction with mutational profiling.
Table 2: Mutational Spectrum Induced by N-acetoxy-N-acetyl-2-aminofluorene in M13mp8 and M13mp9 DNA
| Mutation Type | M13mp8 DNA | M13mp9 DNA |
| Frameshifts | ~52% | ~65% |
| Base Substitutions | ~39% | ~25% |
Immunochemical Staining and Detection of DNA Lesions
Immunochemical methods provide highly sensitive and specific means for detecting and localizing DNA adducts formed by this compound within cells and tissues. These techniques rely on antibodies that specifically recognize and bind to the carcinogen-DNA adducts.
One such method is immunofluorescence microscopy. In this technique, cells are treated with the carcinogen, and then incubated with a primary antibody that specifically binds to the DNA adducts. A secondary antibody, which is conjugated to a fluorescent molecule, is then used to recognize the primary antibody. This allows for the visualization of the location and extent of DNA adduct formation within the cell nucleus using a fluorescence microscope. nih.gov This method has been successfully used to detect adducts of N-acetoxy-2-acetylaminofluorene in human fibroblasts. nih.gov The intensity of the fluorescence can be correlated with the level of DNA damage.
Another powerful immunochemical technique is the radioimmunoassay (RIA). This method can be used to quantify the amount of specific DNA adducts in a sample. In an RIA, a known amount of a radiolabeled adduct competes with the unlabeled adducts in the sample for binding to a limited amount of specific antibody. By measuring the amount of radioactivity bound to the antibody, the concentration of the adduct in the original sample can be determined. nih.gov This technique has been used to measure N-Hydroxy-2-acetylaminofluorene-DNA adducts in rat liver. nih.gov
Immunohistochemistry is another valuable tool that allows for the detection of DNA adducts within the context of tissue architecture. nih.gov This can provide important information about which cell types within a tissue are most susceptible to DNA damage.
Future Research Directions and Translational Implications
Elucidation of Residual Mechanistic Ambiguities
The carcinogenic activity of N-Hydroxy-2-acetamidofluorene is contingent upon its metabolic activation to highly reactive esters that form covalent bonds with cellular macromolecules, particularly DNA. While the primary pathways of this activation—sulfation and acetylation—have been identified, several mechanistic details require further clarification.
Future research should focus on delineating the precise contributions of different reactive metabolites and their corresponding DNA adducts to the initiation of cancer in various target tissues. This compound is primarily activated by sulfotransferase (SULT) to form N-sulfoxy-2-acetylaminofluorene and by N-acetyltransferase (NAT) to yield N-acetoxy-2-acetylaminofluorene. wikipedia.org Both of these esters are highly reactive and can bind to DNA. A third, less characterized pathway may involve the formation of a reactive phosphate ester. nih.gov The relative importance of these pathways can be tissue-specific, depending on the expression and activity of the activating enzymes.
A significant ambiguity lies in the biological consequence of the different DNA adducts formed. The primary adducts identified are N-(deoxyguanosin-8-yl)-2-acetylaminofluorene (dG-C8-AAF), 3-(deoxyguanosin-N2-yl)-2-acetylaminofluorene (dG-N2-AAF), and the deacetylated adduct N-(deoxyguanosin-8-yl)-2-aminofluorene (dG-C8-AF). nih.govnih.gov Studies have suggested that the clastogenicity (the ability to cause chromosomal damage) of this compound in rat liver is specifically related to the formation of the N-acetylated DNA adducts (dG-C8-AAF and/or dG-N2-AAF) and not the deacetylated adduct (dG-C8-AF). nih.gov Further investigation is needed to determine if this holds true for other target organs and to understand how the structural differences between these adducts influence DNA replication fidelity, repair processes, and the specific mutational signatures that drive carcinogenesis.
Table 1: Key Metabolic Activation Pathways of this compound
| Activation Pathway | Key Enzyme(s) | Reactive Metabolite | Primary DNA Adducts | Significance |
|---|---|---|---|---|
| Sulfation | Sulfotransferase (SULT) | N-sulfoxy-2-acetylaminofluorene | dG-C8-AAF, dG-N2-AAF | Considered a critical pathway for hepatocarcinogenesis; formation of N-acetylated adducts is linked to clastogenicity. nih.govnih.gov |
| O-Acetylation | N-Acetyltransferase (NAT) | N-acetoxy-2-acetylaminofluorene | dG-C8-AAF, dG-N2-AAF | Important pathway leading to reactive intermediates that form DNA adducts. wikipedia.orgnih.gov |
| Intramolecular Acyltransfer | N,O-Arylhydroxamic acid acyltransferase (AHAT) | N-acetoxy-2-aminofluorene | dG-C8-AF | Leads to the formation of the deacetylated adduct. wikipedia.org |
| Phosphorylation | Unknown kinase | Phosphate ester of this compound | Not fully characterized | A potential but less understood activation pathway that warrants further investigation. nih.gov |
Development of Predictive Biomarkers for Carcinogen Exposure and Susceptibility
Translating our understanding of this compound into public health applications requires the development of reliable biomarkers to identify exposed individuals and those with a heightened susceptibility to its carcinogenic effects.
Biomarkers of Exposure: The most direct biomarkers of exposure are the DNA adducts formed by the reactive metabolites of this compound. Advanced techniques such as 32P-postlabeling and mass spectrometry can quantify specific adducts like dG-C8-AAF, dG-N2-AAF, and dG-C8-AF in target tissues or surrogate samples (e.g., exfoliated bladder cells). nih.govnih.govnih.gov Future research should aim to validate these adducts as quantitative indicators of exposure and to correlate adduct levels with cancer risk in prospective studies. Establishing the persistence of these adducts in different tissues is also critical for defining windows of exposure and effect. nih.gov
Biomarkers of Susceptibility: A major breakthrough in this area has been the identification of genetic polymorphisms in metabolic enzymes that modify individual susceptibility. The human N-acetyltransferase 2 (NAT2) enzyme plays a dual role: it can detoxify aromatic amines via N-acetylation, but it can also activate N-hydroxy intermediates via O-acetylation. nih.gov Humans are categorized into rapid, intermediate, and slow acetylator phenotypes based on their NAT2 genotype. nih.gov Epidemiological studies have suggested that slow NAT2 acetylators may be at an increased risk for urinary bladder cancer from aromatic amine exposure, while rapid acetylators may have a higher risk for colorectal cancer. pharmgkb.orgaacrjournals.org This makes the NAT2 genotype a powerful predictive biomarker for susceptibility. Further large-scale population studies are needed to refine the risk estimates associated with different NAT2 alleles and specific aromatic amine exposures.
Table 2: Biomarkers for this compound Exposure and Susceptibility
| Biomarker Type | Specific Marker | Method of Detection | Translational Implication |
|---|---|---|---|
| Exposure | DNA Adducts (dG-C8-AAF, dG-N2-AAF, dG-C8-AF) | 32P-Postlabeling, Mass Spectrometry, Immunoassays | Provides a direct measure of the biologically effective dose and can be used for exposure monitoring and risk assessment. nih.govnih.gov |
| Susceptibility | N-Acetyltransferase 2 (NAT2) Genotype | PCR-RFLP, Genotyping assays | Identifies individuals with rapid or slow acetylator phenotypes, who may be at differential risk for cancers in specific organs (e.g., bladder, colon). nih.govpharmgkb.org |
| Susceptibility | Sulfotransferase (SULT) Polymorphisms | Genotyping assays | Potential to identify individuals with higher or lower capacity for metabolic activation via sulfation; an area for future research. |
Strategies for Chemoprevention and Risk Mitigation
Chemoprevention aims to use natural or synthetic agents to reverse, suppress, or prevent the development of cancer. For a carcinogen like this compound, which requires metabolic activation, several promising chemopreventive strategies can be envisioned.
One primary strategy is the inhibition of the activating enzymes. Research has shown that the sulfotransferase inhibitor pentachlorophenol can almost completely prevent the formation of micronuclei (a marker of chromosomal damage) induced by this compound in rat liver. nih.gov This protective effect was directly linked to an 85% reduction in the formation of N-acetylated DNA adducts. nih.gov Similarly, specific inhibitors of NAT enzymes could block the O-acetylation activation pathway. fda.gov For instance, dichlorphenamide has been identified as a specific inhibitor for NAT2. fda.gov The development of potent and specific inhibitors for the SULT and NAT enzymes responsible for activating this compound is a critical direction for future chemoprevention research.
A second, broader strategy involves enhancing the detoxification of the carcinogen and its metabolites. This can be achieved by inducing Phase II detoxification enzymes and antioxidant proteins. The transcription factor NRF2 (Nuclear factor erythroid 2-related factor 2) is a master regulator of the antioxidant response, controlling the expression of numerous protective genes. nih.gov Pharmacological activation of NRF2 is a promising therapeutic approach for protection against a wide range of cellular stressors, including chemical carcinogens. nih.govresearchgate.net Although specific studies on NRF2 activators against this compound are lacking, this represents a highly plausible and important avenue for future investigation. Compounds like oltipraz and various phytochemicals are known NRF2 activators that could potentially mitigate the carcinogenicity of this compound by boosting cellular defense mechanisms. larvol.com
Table 3: Potential Strategies for Chemoprevention of this compound Carcinogenesis
| Strategy | Mechanism of Action | Potential Agents/Targets | Future Research Focus |
|---|---|---|---|
| Inhibition of Metabolic Activation | Block the formation of reactive N-sulfoxy and N-acetoxy esters. | SULT inhibitors (e.g., Pentachlorophenol), NAT inhibitors (e.g., Dichlorphenamide for NAT2). nih.govfda.gov | Development of highly specific, non-toxic inhibitors for human SULT and NAT isoforms involved in carcinogen activation. |
| Enhancement of Detoxification | Upregulate Phase II enzymes (e.g., glutathione S-transferases, UDP-glucuronosyltransferases) to conjugate and eliminate the carcinogen. | NRF2 activators (e.g., Oltipraz, Sulforaphane, Curcumin). nih.govresearchgate.netlarvol.com | Testing the efficacy of known NRF2 activators in cellular and animal models of this compound-induced carcinogenesis. |
| Increased DNA Repair | Enhance the cellular capacity to remove DNA adducts before they can cause mutations. | Targeting DNA repair pathways (e.g., Nucleotide Excision Repair). | Investigating whether adduct repair can be modulated by specific agents to reduce mutagenic outcomes. |
Q & A
Q. What are the primary metabolic pathways of N-Hydroxy-2-acetamidofluorene in mammalian systems, and how are they experimentally validated?
Methodological Answer: The compound undergoes biotransformation via sulfation, glucuronidation, and glutathione conjugation. Key enzymes include cytosolic sulfotransferases (SULTs) and UDP-glucuronosyltransferases (UGTs). Experimental validation involves:
- In vitro microsomal assays : Incubate liver microsomes or cytosol with the compound and co-factors (e.g., PAPS for sulfation, UDPGA for glucuronidation) .
- HPLC or LC-MS : Detect metabolites (e.g., sulfated or glucuronidated derivatives) using retention time and mass spectrometry .
- Species comparison : Rat and mouse models show higher sulfotransferase activity compared to primates, impacting metabolic activation .
Q. What in vitro models are used to study the genotoxic potential of this compound?
Methodological Answer:
- Salmonella typhimurium mutagenicity assays (Ames test) : Assess mutagenicity using TA98 or TA100 strains with metabolic activation systems (e.g., S9 liver fractions) .
- Primary hepatocyte cultures : Measure DNA adduct formation via P-postlabeling or radioimmunoassays .
- Human cell lines (e.g., HepG2) : Evaluate cytotoxicity and DNA damage using comet assays or γ-H2AX foci quantification .
Advanced Research Questions
Q. How do researchers resolve contradictions in DNA adduct persistence data for this compound across experimental models?
Methodological Answer: Discrepancies arise due to differences in exposure duration, tissue-specific repair mechanisms, and analytical sensitivity. Strategies include:
- Dose-response studies : Compare adduct formation at low vs. high doses to assess saturation kinetics .
- Repair enzyme inhibition : Use inhibitors of base excision repair (e.g., methoxyamine) to evaluate adduct stability .
- Longitudinal sampling : Track adduct levels in liver and kidney tissues over time using P-postlabeling .
Q. What methodological approaches are used to assess the role of sulfotransferases in the carcinogenicity of this compound?
Methodological Answer:
- Enzyme-specific inhibitors : Use pentachlorophenol (PCP) to inhibit SULTs and quantify reduced DNA adduct formation in vitro .
- Knockout models : Compare adduct levels in wild-type vs. SULT1A1 knockout mice .
- Ortho-rearrangement studies : Monitor the conversion of N-sulfooxy-2-acetamidofluorene to non-mutagenic sulfuric acid esters in the presence of serum albumin .
Q. How do researchers address species-specific differences in the metabolic activation of this compound?
Methodological Answer:
- Interspecies liver cytosol assays : Compare sulfation and glucuronidation rates across rat, mouse, and human liver fractions .
- Pharmacokinetic modeling : Integrate in vitro metabolic data with in vivo clearance rates to predict tissue-specific exposure .
- Transgenic models : Express human SULTs in rodent systems to mimic human metabolic pathways .
Data Analysis and Experimental Design
Q. What statistical methods are recommended for analyzing dose-dependent genotoxicity data?
Methodological Answer:
Q. How can researchers validate the specificity of antibodies used in this compound DNA adduct detection?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
